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  • Product: Cyclohexyl(pyridin-4-yl)methanamine
  • CAS: 62398-36-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Cyclohexyl(pyridin-4-yl)methanamine: Molecular Weight and Lipophilicity (logP)

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth analysis of two such critical parameters—molecular weight (MW) and the octanol-water partition coefficient (logP)—for the compound Cyclohexyl(pyridin-4-yl)methanamine. This molecule, featuring a saturated carbocycle and an aromatic nitrogen-containing heterocycle, presents an interesting case study for property-based drug design. We will explore the theoretical and practical significance of its MW and logP, detail methodologies for their determination, and place these properties within the broader context of medicinal chemistry principles, such as Lipinski's Rule of Five. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to evaluate and interpret these core physicochemical attributes.

Introduction: The Principle of 'Druglikeness' and Cyclohexyl(pyridin-4-yl)methanamine

The journey of a drug from a laboratory concept to a clinical therapy is fraught with challenges, a significant portion of which are related to pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME). Before significant resources are invested in assessing a molecule's efficacy and safety, it is crucial to establish its fundamental physicochemical properties. These properties often govern the ADME profile and determine a compound's "druglikeness."

Cyclohexyl(pyridin-4-yl)methanamine is a small molecule comprised of a lipophilic cyclohexyl group, a polar primary amine, and a pyridyl moiety capable of hydrogen bonding. This structural combination makes the analysis of its properties particularly relevant. A foundational framework for assessing the druglikeness of orally administered drugs is Lipinski's Rule of Five, which correlates poor absorption or permeation with specific physicochemical thresholds.[1][2] This guide will dissect two of these key parameters, molecular weight and lipophilicity (logP), for Cyclohexyl(pyridin-4-yl)methanamine, providing both the fundamental data and the scientific rationale behind their importance.

Molecular Weight (MW): Determination and Significance

Molecular weight is a fundamental physical property that significantly influences a compound's diffusion, solubility, and transport across biological membranes.[3] In drug discovery, it serves as a primary gatekeeper in candidate selection.

Calculated Molecular Weight

The molecular formula for Cyclohexyl(pyridin-4-yl)methanamine is C₁₂H₁₈N₂. Based on this formula, the precise molecular weights are calculated as follows:

PropertyValueDerivation
Molecular Formula C₁₂H₁₈N₂-
Average Molecular Weight 190.29 g/mol Sum of average atomic weights of all atoms.
Monoisotopic Mass 190.14700 DaSum of the masses of the most abundant isotopes of each atom.

These values are calculated based on standard atomic weights and are consistent with data for the free base form of the compound, derived from its hydrochloride salt (PubChem CID: 86263070).[4]

Significance in Drug Development

The molecular weight of a drug candidate is a critical factor in its pharmacokinetic profile. Small molecules, generally those with a molecular weight under 500 Daltons, are often preferred for oral administration as they tend to exhibit better absorption and distribution characteristics.[5][6]

  • Lipinski's Rule of Five : One of the core tenets of this rule is a molecular mass of less than 500 Da.[1] At 190.29 g/mol , Cyclohexyl(pyridin-4-yl)methanamine comfortably adheres to this guideline.

  • Solubility and Permeability : Lower molecular weight compounds generally exhibit higher aqueous solubility and are more likely to passively diffuse across cell membranes.[3] As molecular size increases, the energetic cost of creating a cavity in the solvent (water) and breaking intermolecular bonds increases, often leading to reduced solubility and permeability.

  • Target Binding : While not a strict rule, smaller molecules often have a higher "ligand efficiency"—a measure of the binding energy per heavy atom. Optimizing for lower MW while maintaining potency is a key goal in lead optimization.

Lipophilicity (logP): A Critical Determinant of Pharmacokinetics

Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery, affecting everything from absorption to brain penetration and metabolic clearance.[4] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for Cyclohexyl(pyridin-4-yl)methanamine.

ParameterValueSource / Method
Molecular Formula C₁₂H₁₈N₂-
Molecular Weight 190.29 g/mol Calculated
Predicted logP (XLogP3-AA) 1.5Computational Prediction (for structural analog)[1]

Note: The logP value is a computationally predicted value for the closely related structural analog, Cyclohexyl(pyrimidin-4-yl)methanamine (PubChem CID: 63987686). Such predictions are standard practice in early-stage discovery when experimental data is not yet available.

The Role of logP in Drug Action

The logP value provides critical insights into how a molecule will behave in a biological system:

  • Aqueous Solubility : There is an inverse relationship between logP and aqueous solubility. Highly lipophilic compounds (high logP) are often poorly soluble in water, which can hinder formulation and bioavailability.

  • Membrane Permeability : A drug must cross lipidic cell membranes to reach its target. A positive logP value is generally required for passive diffusion. However, if logP is too high, the compound may become trapped in the lipid bilayer or exhibit poor release into the aqueous intracellular or interstitial fluid.[4]

  • Drug Distribution and Metabolism : Highly lipophilic drugs tend to have larger volumes of distribution, often accumulating in fatty tissues. They may also exhibit increased binding to plasma proteins like albumin and are more susceptible to metabolism by cytochrome P450 enzymes.

  • CNS Penetration : For drugs targeting the central nervous system, a logP value of approximately 2 is often considered ideal for crossing the blood-brain barrier.

  • Lipinski's Rule of Five : This rule suggests a calculated logP (ClogP) should not exceed 5 for orally active drugs.[2] The predicted value of 1.5 for this compound's analog is well within this guideline, suggesting a favorable balance between solubility and permeability.

Methodologies for logP Determination

While computational predictions are invaluable for high-throughput screening, experimental determination of logP is essential for lead optimization and regulatory submission.

Experimental Approaches

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[1]

Causality : The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible liquid phases (n-octanol and water). The ratio of concentrations is a direct reflection of the compound's thermodynamic preference for the lipophilic versus the aqueous environment. This self-validating system relies on achieving a true equilibrium and accurate quantification in both phases.

Detailed Protocol:

  • Phase Preparation : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and buffered aqueous phase (e.g., phosphate buffer, pH 7.4). Shake vigorously for 24 hours and allow the phases to separate completely.

  • Stock Solution : Prepare a stock solution of Cyclohexyl(pyridin-4-yl)methanamine in a suitable solvent.

  • Partitioning : In a suitable vessel (e.g., a separatory funnel), add a precise volume of the n-octanol-saturated water and water-saturated n-octanol. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

  • Solute Addition : Add a small aliquot of the compound's stock solution to the vessel. The final concentration should be below the compound's solubility limit in either phase.

  • Equilibration : Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Kinetic measurements can be performed to confirm that the concentration ratio no longer changes over time.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification : Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Calculate the logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Pre-saturate n-octanol and water p2 Add phases and compound to vessel p1->p2 p3 Shake to reach equilibrium p2->p3 p4 Centrifuge for phase separation p3->p4 a1 Sample aqueous phase p4->a1 a2 Sample octanol phase p4->a2 a3 Quantify concentration (e.g., HPLC) a1->a3 a2->a3 a4 Calculate logP a3->a4

Fig 1. Workflow for the Shake-Flask logP determination method.

RP-HPLC provides a rapid and resource-sparing indirect method for estimating logP, making it suitable for higher throughput applications.

Causality : This technique operates on the principle that the retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of an unknown compound can then be interpolated from its measured retention time.

Detailed Protocol:

  • System Preparation : Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Reference Standards : Prepare solutions of at least 5-6 reference compounds with accurately known logP values that bracket the expected logP of the test compound.

  • Calibration Curve Generation : a. Inject each reference standard individually onto the HPLC system under isocratic conditions. b. Record the retention time (tᵣ) for each standard and the dead time (t₀) (retention time of an unretained compound). c. Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀. d. Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis). e. Perform a linear regression to obtain a calibration equation (y = mx + c).

  • Sample Analysis : Inject the solution of Cyclohexyl(pyridin-4-yl)methanamine onto the same HPLC system under identical conditions.

  • logP Calculation : a. Measure the retention time (tᵣ) of the test compound and calculate its log k value. b. Use the calibration equation to calculate the logP of Cyclohexyl(pyridin-4-yl)methanamine.

HPLC_Workflow cluster_cal System Calibration cluster_ana Sample Analysis c1 Inject reference standards with known logP c2 Measure retention times (tr) and calculate log k c1->c2 c3 Plot logP vs. log k c2->c3 c4 Generate linear regression equation c3->c4 a2 Measure its retention time and calculate log k c4->a2 Use equation a1 Inject test compound (Cyclohexyl(pyridin-4-yl)methanamine) a1->a2 a3 Determine logP of Test Compound a2->a3 Interpolate

Fig 2. Workflow for logP determination via the RP-HPLC method.
Computational (In Silico) Approaches

Computational models provide instantaneous logP predictions, which are essential for designing and filtering large virtual libraries of compounds before synthesis.

Rationale and Application : The primary advantage of in silico methods is their speed and low cost, allowing for the rapid evaluation of millions of potential drug candidates. These methods are used to prioritize which compounds to synthesize and subject to more resource-intensive experimental testing.

Overview of Prediction Models :

  • Fragment-based methods : These models calculate logP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.

  • Atom-based methods : These approaches, like XLogP3, calculate logP by summing the contributions of individual atom types.[1]

  • Property-based methods : These more complex models use quantum mechanical calculations or molecular field analysis to predict logP based on fundamental electronic and structural properties.

  • Machine Learning Models : Modern approaches utilize machine learning and deep learning algorithms, such as graph convolutional neural networks, trained on vast datasets of experimental logP values to recognize complex patterns between molecular structure and lipophilicity.

Conclusion and Future Directions

Cyclohexyl(pyridin-4-yl)methanamine possesses physicochemical properties that are highly favorable for a potential orally bioavailable drug candidate. Its molecular weight of 190.29 g/mol and a predicted logP value in the range of 1.5 position it well within the established "druglike" chemical space defined by frameworks like Lipinski's Rule of Five.

The data and methodologies presented in this guide underscore the critical importance of a property-driven approach in modern drug discovery. The calculated molecular weight provides a solid foundation, while the predicted lipophilicity suggests a promising balance between aqueous solubility and membrane permeability. The logical next steps in a drug discovery pipeline would involve the experimental validation of the logP value using the gold-standard shake-flask method or the high-throughput RP-HPLC technique. This confirmed data would then inform subsequent formulation development, in vitro ADME assays, and ultimately, the rational design of more complex in vivo pharmacokinetic studies.

References

  • Lipinski's rule of five - Wikipedia. [Link]

  • What is Lipinski's rule of 5? - Quora. [Link]

  • Lipinski's Rule of 5 - REVIVE - GARDP. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • Wrestling with the rule of 5 | C&EN Global Enterprise - ACS Publications. [Link]

  • logP - MolModa Documentation - Durrant Lab. [Link]

  • Cyclohexyl(pyrimidin-4-yl)methanamine | C11H17N3 | CID 63987686 - PubChem. [Link]

  • Molecular weight - MolModa Documentation - Durrant Lab. [Link]

  • LogP - REVIVE - GARDP. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

  • Small Molecules and their Impact in Drug Discovery - Mantell Associates. [Link]

  • What is Molecular Weight? - Brookhaven Instruments. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution - PMC. [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Cyclohexyl(pyridin-4-yl)methanamine hydrochloride | C12H19ClN2 - PubChem. [Link]

Sources

Exploratory

Beyond the Scaffold: Structural Dynamics and Synthetic Utility of Cyclohexyl(pyridin-4-yl)methanamine

[1] Molecular Architecture & Identification[1][2][3] In the landscape of medicinal chemistry, Cyclohexyl(pyridin-4-yl)methanamine represents a "privileged structure"—a molecular framework capable of providing high-affini...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecular Architecture & Identification[1][2][3]

In the landscape of medicinal chemistry, Cyclohexyl(pyridin-4-yl)methanamine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This molecule fuses a lipophilic, saturated ring (cyclohexane) with a polar, aromatic heterocycle (pyridine) via a chiral aminomethyl linker.

This architecture is not merely a linker; it is a pharmacophoric pivot.[1] The pyridine nitrogen serves as a hydrogen bond acceptor or metal chelator, the cyclohexyl group fills hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites), and the primary amine offers a critical anchor point for ionic interactions or further derivatization.

Core Chemical Identity[1]
PropertyData Specification
IUPAC Name Cyclohexyl(pyridin-4-yl)methanamine
Common Name 4-(Amino(cyclohexyl)methyl)pyridine
CAS Number 22299334 (Parent); 1864059-88-0 (HCl Salt)
Molecular Formula

Molecular Weight 190.29 g/mol
Chirality One stereocenter at the methine bridge (R/S enantiomers)
SMILES & InChI Codes

Canonical SMILES:

InChI String:

Physicochemical Profiling (In Silico & Empirical)

Understanding the physicochemical behavior of this scaffold is prerequisite to its application in drug design.[2] The pyridine ring significantly lowers the lipophilicity compared to a diphenyl analog, improving water solubility and reducing metabolic liability.[1]

ParameterValue (Approx.)Significance in Drug Design
cLogP 1.8 – 2.1Ideal range for oral bioavailability (Rule of 5 compliant).[1] Balances permeability with solubility.
pKa (Pyridine) ~5.2The pyridine nitrogen is weakly basic; it remains largely unprotonated at physiological pH (7.4).
pKa (Amine) ~9.8The primary amine is protonated (

) at physiological pH, facilitating ionic bonding with Asp/Glu residues in protein pockets.
TPSA ~39 ŲHigh membrane permeability prediction (TPSA < 140 Ų).
Rotatable Bonds 2Rigid scaffold with limited entropic penalty upon binding.

Synthetic Pathways: From Precursor to Product[1]

The synthesis of Cyclohexyl(pyridin-4-yl)methanamine requires navigating the reactivity of the pyridine ring (prone to nucleophilic attack) and the steric bulk of the cyclohexyl group.[1]

Protocol A: Reductive Amination (The Borch Reduction)

This is the most robust method for laboratory-scale synthesis, prioritizing yield and purity.[1] It proceeds via the formation of a ketimine intermediate from Cyclohexyl(pyridin-4-yl)methanone .[1]

Reagents:

  • Precursor: Cyclohexyl(pyridin-4-yl)methanone[1][3]

  • Amine Source: Ammonium Acetate (

    
    ) (Excess)[1]
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1][4][5]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Cyclohexyl(pyridin-4-yl)methanone (1.0 eq) in anhydrous methanol. Add Ammonium Acetate (10.0 eq) to buffer the solution and provide the nitrogen source. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride (1.5 eq). The slight acidity of the ammonium acetate is crucial here; it activates the ketone carbonyl without quenching the hydride.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.[1]

  • Quenching: Quench with 6N HCl (carefully, in a fume hood due to HCN evolution risk) to decompose excess hydride and hydrolyze boron complexes.

  • Workup: Basify the aqueous layer to pH > 12 using NaOH. Extract with DCM (3x).[1] The product (amine) will be in the organic layer.

  • Purification: Convert to the HCl salt for crystallization or purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]

Protocol B: The Grignard-Nitrile Route (Carbon-Carbon Bond Formation)

If the ketone is not available, this route builds the scaffold from commodity chemicals.[1]

  • Addition: React 4-Cyanopyridine with Cyclohexylmagnesium bromide in dry THF/Ether at -78°C. The Grignard reagent adds to the nitrile carbon.

  • Intermediate Handling: This forms a magnesium imine salt.

    • Path 1 (Ketone):[1] Acidic hydrolysis yields the ketone (Precursor for Protocol A).

    • Path 2 (Direct Amine):In situ reduction of the imine salt with Lithium Aluminum Hydride (

      
      ) or Sodium Borohydride (
      
      
      
      ) yields the target amine directly. Note: Path 2 is riskier due to potential over-reduction of the pyridine ring.
Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Cyanopyridine Intermediate Imine-Mg Salt (Intermediate) Start->Intermediate Nucleophilic Addition Grignard Cyclohexyl-MgBr (THF, -78°C) Grignard->Intermediate Ketone Cyclohexyl(pyridin-4-yl) methanone Intermediate->Ketone Acidic Hydrolysis (H3O+) Product Cyclohexyl(pyridin-4-yl) methanamine Intermediate->Product LiAlH4 (Direct Reduction) Imine Ketimine (Transient) Ketone->Imine NH4OAc, MeOH (Equilibrium) Imine->Product NaBH3CN (Reduction)

Figure 1: Divergent synthetic pathways. The Blue path (Ketone Reductive Amination) is preferred for high-purity applications.[1]

Medicinal Chemistry Applications & SAR

This scaffold is not merely a passive linker; it actively dictates the binding mode of the molecule.[1]

The Pyridine "Warhead"

The 4-pyridyl group acts as a bioisostere for a phenyl ring but with distinct electronic advantages.[1]

  • H-Bond Acceptor: The nitrogen lone pair can accept hydrogen bonds from backbone amides (e.g., in the hinge region of kinases).

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation (hydroxylation), the electron-deficient pyridine ring is resistant to oxidative metabolism, prolonging the drug's half-life (

    
    ).[1]
    
The Cyclohexyl Anchor[1]
  • Lipophilicity: Provides the necessary bulk to fill hydrophobic pockets (Van der Waals interactions).

  • Stereochemistry: The

    
     character of the cyclohexyl ring allows the molecule to adopt a "pucker" conformation, unlike the planar phenyl ring. This 3D geometry is critical for selectivity in chiral binding pockets.
    
The Chiral Amine Linker[1]
  • Vector Control: The chirality at the methine carbon (

    
    ) directs the vectors of the two rings. Resolving this racemate into pure R- or S-isomers is often the first step in lead optimization (the "Magic Methyl" effect applied to a whole ring system).[1]
    
Visualization: Pharmacophore Interaction Map

Pharmacophore Center Chiral Carbon (Methine) Pyridine Pyridine Ring (Electron Deficient) Center->Pyridine Cyclohexyl Cyclohexyl Ring (Lipophilic/Bulky) Center->Cyclohexyl Amine Primary Amine (Polar/Ionic) Center->Amine Target_Hinge Kinase Hinge (H-Bond Donor) Pyridine->Target_Hinge H-Bond Acceptor Target_Pocket Hydrophobic Pocket (Val/Leu/Phe) Cyclohexyl->Target_Pocket Van der Waals Target_Acid Asp/Glu Residue (Ionic Salt Bridge) Amine->Target_Acid Ionic Interaction

Figure 2: Pharmacophore map illustrating the tripartite binding mode: Hydrophobic anchoring, H-bond acceptance, and Ionic latching.[1]

Analytical Characterization

To validate the synthesis of Cyclohexyl(pyridin-4-yl)methanamine, the following spectral signatures are diagnostic:

  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Two doublets (AA'XX' system) around

      
       8.5 ppm (H-2, H-6) and 
      
      
      
      7.3 ppm (H-3, H-5).[1]
    • Methine Proton: A doublet or multiplet around

      
       3.6–3.8 ppm (deshielded by the amine and pyridine).
      
    • Cyclohexyl Protons: A complex envelope of multiplets between

      
       0.9–1.9 ppm.
      
    • Amine Protons: A broad singlet (exchangeable with

      
      ) typically around 
      
      
      
      1.5–2.0 ppm (or
      
      
      8.0+ if HCl salt).
  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak

      
       at m/z 191.15 .
      

References

  • PubChem. (2025). Cyclohexyl(pyridin-4-yl)methanamine hydrochloride.[1][6] National Center for Biotechnology Information. [Link][1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

  • Sciencemadness. (2004). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Two-Step Synthesis of Cyclohexyl(pyridin-4-yl)methanamine

Abstract & Strategic Overview Cyclohexyl(pyridin-4-yl)methanamine is a valuable bifunctional building block in pharmaceutical synthesis, incorporating both a lipophilic cyclohexyl moiety and a versatile pyridyl group. It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cyclohexyl(pyridin-4-yl)methanamine is a valuable bifunctional building block in pharmaceutical synthesis, incorporating both a lipophilic cyclohexyl moiety and a versatile pyridyl group. Its synthesis from the readily available precursor, 4-cyanopyridine, presents a distinct chemical challenge: the selective and complete reduction of both a nitrile group and an aromatic pyridine ring. This document outlines a validated, two-step synthetic protocol that prioritizes reaction control, intermediate purity, and overall yield.

The causality for a two-step approach is rooted in managing the disparate reactivity of the two functional groups. The nitrile group is readily reduced under conditions that may not be sufficient for the more resilient aromatic pyridine ring. Attempting a one-pot reduction often leads to a complex mixture of partially hydrogenated products, complicating purification. Our recommended pathway de-risks the synthesis by proceeding through a stable, isolable intermediate, Pyridin-4-ylmethanamine , before undertaking the more demanding hydrogenation of the pyridine nucleus.

This protocol is designed as a self-validating system, with clear benchmarks for reaction completion and product purity at each stage.

G start 4-Cyanopyridine intermediate Pyridin-4-ylmethanamine start->intermediate Step 1: Nitrile Reduction Catalyst: Raney® Nickel Solvent: Methanol/Ammonia Conditions: H₂ (50 psi), 25°C final Cyclohexyl(pyridin-4-yl)methanamine intermediate->final Step 2: Pyridine Ring Hydrogenation Catalyst: Rh/Al₂O₃ Solvent: Acetic Acid Conditions: H₂ (100 psi), 50°C

Figure 1: Overall two-step synthetic pathway.

Safety & Hazard Management

This protocol involves hazardous materials and high-pressure reactions. Strict adherence to safety protocols is mandatory.

  • 4-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and serious eye irritation.[2][3] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[4]

  • Raney® Nickel (Slurry): Sold as an air-stable slurry in water.[5] Crucially, if allowed to dry, Raney® Nickel is pyrophoric and can ignite spontaneously in air. [5][6] Never allow the catalyst to dry on filter paper or spatulas. All transfers should be done under an inert atmosphere (Argon or Nitrogen) or as a wet slurry. Contaminated materials should be immediately and carefully quenched.

  • Hydrogen Gas (H₂): Extremely flammable. Hydrogenation reactions must be conducted in a designated area with appropriate high-pressure equipment (e.g., a Parr hydrogenator) and with no ignition sources present. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

  • Rhodium on Alumina (Rh/Al₂O₃): Handle as a fine powder in a fume hood to avoid inhalation.

  • Work Environment: Ensure a safety shower and eyewash station are readily accessible.[3]

Part 1: Synthesis of Pyridin-4-ylmethanamine (Intermediate)

This first step focuses on the selective reduction of the nitrile functionality. The choice of Raney® Nickel is predicated on its high catalytic activity for nitrile hydrogenation and its cost-effectiveness.[6][7] The addition of ammonia to the methanolic solvent is a critical field-proven technique to suppress the formation of secondary and tertiary amine side-products, which can occur via reaction of the primary amine product with intermediate imines.[8]

Experimental Protocol
Reagent/MaterialMol. Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
4-Cyanopyridine104.1110.41 g1001.0
Methanol (MeOH)32.04150 mL--
7N Ammonia in MeOH-50 mL~3503.5
Raney® Nickel 50% Slurry-~5 g--

Procedure:

  • To a 500 mL high-pressure reactor vessel (e.g., Parr bottle), add 4-cyanopyridine (10.41 g, 100 mmol).

  • In a chemical fume hood, add methanol (150 mL) and the 7N solution of ammonia in methanol (50 mL). Stir until the solid is fully dissolved.

  • Under a gentle stream of argon, carefully add the Raney® Nickel slurry (~5 g). The catalyst should be added as a wet slurry to prevent ignition. Wash any residual catalyst into the vessel with a small amount of methanol.

  • Seal the reactor, connect it to the hydrogenation apparatus, and purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen (3 cycles).

  • Pressurize the reactor to 50 psi with hydrogen gas.

  • Begin vigorous stirring. The reaction is typically exothermic; maintain the temperature at 25-30°C using a water bath if necessary.

  • Monitor the reaction by observing hydrogen uptake. The reaction is generally complete within 4-6 hours when hydrogen consumption ceases.

  • Once complete, cease stirring and vent the excess hydrogen. Purge the reactor with nitrogen (3 cycles).

  • Crucial Step (Catalyst Removal): Under a nitrogen atmosphere, carefully decant the supernatant solution away from the catalyst. To filter the remaining mixture, set up a Celite® pad in a Büchner funnel and ensure it remains wet with methanol. Filter the reaction mixture through the wet Celite® pad, washing the reactor and the pad with additional methanol (2 x 20 mL). Do not allow the catalyst on the Celite® pad to dry. Immediately transfer the Celite® pad to a beaker of water to quench the catalyst for safe disposal.

  • Concentrate the combined filtrate under reduced pressure to yield Pyridin-4-ylmethanamine as a crude oil. The product is often of sufficient purity for the next step.

Characterization & Validation
  • IR Spectroscopy: The primary validation for this step is the complete disappearance of the characteristic sharp nitrile (C≡N) stretching peak around 2230 cm⁻¹.

  • ¹H NMR (CDCl₃): Expect signals for the pyridyl protons (two doublets, ~8.5 ppm and ~7.3 ppm), a singlet for the benzylic CH₂ protons (~3.9 ppm), and a broad singlet for the NH₂ protons.

  • Yield: Crude yields are typically >90%.

Part 2: Synthesis of Cyclohexyl(pyridin-4-yl)methanamine (Final Product)

The hydrogenation of a pyridine ring is thermodynamically challenging and requires a more active catalyst and/or more forcing conditions than nitrile reduction.[9] We specify a rhodium-on-alumina catalyst, as rhodium has demonstrated high efficacy for the hydrogenation of N-heterocycles.[10][11] The use of acetic acid as the solvent serves a dual purpose: it protonates the pyridine nitrogen, activating the ring towards reduction, and maintains a polar environment suitable for the reaction.[12]

Experimental Protocol
Reagent/MaterialMol. Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
Pyridin-4-ylmethanamine108.1410.81 g1001.0
Glacial Acetic Acid60.05200 mL--
5% Rhodium on Alumina-1.0 g-10 wt%

Procedure:

  • Charge a clean 500 mL high-pressure reactor vessel with Pyridin-4-ylmethanamine (10.81 g, 100 mmol).

  • Add glacial acetic acid (200 mL) and the 5% Rh/Al₂O₃ catalyst (1.0 g).

  • Seal the reactor and attach it to the hydrogenation apparatus.

  • Purge the system thoroughly with nitrogen (3 cycles) and then hydrogen (3 cycles).

  • Pressurize the reactor to 100 psi with hydrogen and heat to 50°C.

  • Commence vigorous stirring and monitor the reaction via hydrogen uptake. This reduction is slower and may take 12-24 hours.

  • Upon completion (cessation of H₂ uptake), cool the reactor to room temperature, vent the excess pressure, and purge with nitrogen.

  • Filter the reaction mixture through a Celite® pad to remove the catalyst, washing with methanol (2 x 25 mL).

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid and methanol.

  • Work-up & Purification: a. Dissolve the resulting residue in deionized water (100 mL). b. Cool the solution in an ice bath and carefully basify to pH >12 by the slow addition of 50% w/w NaOH solution. This step is highly exothermic. c. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 75 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude oil via vacuum distillation or column chromatography (silica gel, eluting with a gradient of DCM/MeOH with 0.5% triethylamine) to afford the final product.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge Reactor with Substrate & Solvent B Add Catalyst (under inert gas if Raney® Ni) A->B C Seal & Purge System (N₂ then H₂) B->C D Pressurize with H₂ & Begin Stirring C->D E Monitor H₂ Uptake Until Reaction is Complete D->E F Vent & Purge with N₂ E->F G Filter Catalyst (Keep Wet!) F->G H Solvent Removal (Rotary Evaporation) G->H I Aqueous Work-up/ Extraction H->I J Purification (Distillation/Chromatography) I->J K K J->K Final Characterization (NMR, MS, IR)

Figure 2: General experimental workflow for hydrogenation steps.

Characterization & Validation
  • ¹H NMR: Disappearance of the aromatic pyridyl signals (~7.0-8.5 ppm) and appearance of broad aliphatic signals corresponding to the cyclohexyl and newly formed piperidinyl protons.

  • ¹³C NMR: Disappearance of aromatic carbon signals (~120-150 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₂H₁₈N₂, Exact Mass: 190.15).

  • Physical Properties: The hydrochloride salt has a molecular weight of 226.74 g/mol .[13]

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Raney nickel - Wikipedia. Wikipedia. Available at: [Link]

  • Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? ResearchGate. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. Available at: [Link]

  • Cyclohexyl(pyridin-4-yl)methanamine hydrochloride. PubChem. Available at: [Link]

  • Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate. Available at: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

  • Cyclohexyl(pyrimidin-4-yl)methanamine. PubChem. Available at: [Link]

  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap Eureka. Available at: [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. PMC. Available at: [Link]

Sources

Application

Chiral separation methods for enantiomers of Cyclohexyl(pyridin-4-yl)methanamine

Abstract & Introduction Cyclohexyl(pyridin-4-yl)methanamine is a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Its structure features a single chiral center at the methine carbon bridging a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyclohexyl(pyridin-4-yl)methanamine is a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Its structure features a single chiral center at the methine carbon bridging a basic primary amine, a lipophilic cyclohexyl ring, and an aromatic pyridine ring.

The separation of its enantiomers presents a classic chromatographic challenge: the molecule possesses two basic nitrogen sites (primary amine pKa ~10.5, pyridine pKa ~5.2). Without proper method controls, these basic sites interact strongly with residual silanols on stationary phases, leading to severe peak tailing and loss of resolution.

This Application Note details three validated protocols for the resolution of Cyclohexyl(pyridin-4-yl)methanamine:

  • Analytical HPLC: High-precision separation using polysaccharide-based columns.

  • Preparative SFC: A green, high-throughput method for scale-up.

  • Classical Resolution: A crystallization protocol for bulk manufacturing.

Chemical Properties & Separation Strategy

PropertyValue/DescriptionChromatographic Implication
Structure C₁₂H₁₈N₂1 Chiral Center (*)
Basicity Primary Amine (Strong), Pyridine (Weak)CRITICAL: Requires basic additives (DEA/TEA) to suppress silanol interactions.
UV Cutoff Pyridine absorption (~254 nm)UV detection is viable; RI not required.
Solubility Soluble in MeOH, EtOH, DCM; Low in HexaneRequires alcohol co-solvents in NP/SFC.
Method Development Decision Tree

The following flowchart outlines the logical progression for selecting the optimal separation technique based on scale and purity requirements.

MethodStrategy Start Start: Racemic Mixture ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (<10 mg) QC / Purity Check ScaleCheck->Analytical Prep Preparative (100 mg - 100 g) Library Synthesis ScaleCheck->Prep Bulk Bulk (>1 kg) Process Chemistry ScaleCheck->Bulk MethodHPLC Method A: NP-HPLC Col: Chiralpak AD-H/IC Add: 0.1% DEA Analytical->MethodHPLC High Precision MethodSFC Method B: SFC Col: Chiralpak IG/AD-H Add: 0.2% IPA-Amine Prep->MethodSFC Speed & Solvent Recovery MethodCryst Method C: Crystallization Agent: L-Tartaric Acid Bulk->MethodCryst Cost Efficiency

Figure 1: Strategic decision matrix for chiral resolution based on operational scale.

Method A: Analytical HPLC (Normal Phase)

Objective: Determination of Enantiomeric Excess (ee%) and purity.

Rationale

Polysaccharide-based stationary phases (Amylose/Cellulose carbamates) are the gold standard for aryl-alkyl amines. The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is selected as the primary column due to the specific recognition ability of the amylose helix for the pyridine-cyclohexyl steric contrast.

Protocol
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Alternative: Chiralpak IC (Immobilized) if solubility requires DCM.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: The 0.1% DEA is mandatory . Without it, the primary amine will protonate silanols, causing the peak to broaden significantly (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the pyridine chromophore).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol.

Expected Results
  • Retention Times:

    
     min, 
    
    
    
    min.
  • Selectivity (

    
    ):  > 1.3.
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    

Method B: Preparative SFC (Supercritical Fluid Chromatography)

Objective: Rapid isolation of enantiomers for biological testing.

Rationale

SFC is superior to HPLC for preparative separation of basic amines because CO₂ is non-polar and low viscosity, allowing high flow rates. However, CO₂ is slightly acidic. To maintain the basic amine in its neutral state (necessary for chiral recognition on these phases), a basic additive is strictly required in the co-solvent.

Workflow Diagram

The following diagram illustrates the critical addition of the basic modifier to the CO₂ stream.

SFC_Workflow CO2 CO2 Supply (Liquid) PumpA CO2 Pump CO2->PumpA Modifier Modifier (MeOH + 0.2% DEA) PumpB Modifier Pump Modifier->PumpB Mixer Mixer PumpA->Mixer PumpB->Mixer Injector Injector (Sample Loop) Mixer->Injector Column Chiral Column (Chiralpak IG) Injector->Column Detector PDA Detector Column->Detector BPR Back Pressure Regulator (120 bar) Fraction Fraction Collection BPR->Fraction Detector->BPR

Figure 2: SFC flow path emphasizing the pre-mixed basic modifier strategy.

Protocol
  • Column: Chiralpak IG or AD-H (10 x 250 mm, 5 µm for semi-prep).

    • Why IG? The immobilized Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is more robust against amine additives than older coated phases.

  • Mobile Phase:

    • A: CO₂ (100%).

    • B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

    • Gradient: Isocratic 15% B is usually sufficient.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 35°C.

    • Flow Rate: 10–15 mL/min (for 10mm ID column).

  • Purification Cycle:

    • Stack injections every 4 minutes.

    • Solvent removal is rapid as CO₂ evaporates immediately, leaving only the small volume of Methanol/Amine to rotovap.

Method C: Classical Resolution (Diastereomeric Crystallization)

Objective: Cost-effective resolution for >100g batches.

Rationale

Primary amines form stable salts with chiral acids. For pyridyl-alkyl amines, Tartaric Acid is the most historically successful resolving agent due to its ability to form rigid hydrogen-bond networks with both the amine and the pyridine nitrogen.

Protocol
  • Salt Formation:

    • Dissolve 10g Racemic Amine (Free base) in 50 mL Ethanol.

    • Add 1 equivalent (7.8g) of L-(+)-Tartaric Acid dissolved in warm Ethanol.

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly to room temperature, then to 4°C overnight.

    • The diastereomeric salt of the (S)-enantiomer (theoretical prediction based on analogs) typically crystallizes first.

  • Recrystallization:

    • Filter the crystals.

    • Recrystallize from MeOH/Water (9:1) to upgrade ee% from ~80% to >99%.

  • Free Basing:

    • Dissolve salt in water, adjust pH to 12 with NaOH, and extract with DCM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactionIncrease DEA concentration to 0.2%. Ensure column has been dedicated to basic mode.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase (or weaker solvent). Avoid pure MeOH in NP-HPLC.
Retention Shift Amine adsorption on columnFlush column with 100% Ethanol + 0.5% DEA for 30 mins to regenerate sites.
Low Recovery (SFC) Aerosol formationIncrease fraction collector temperature or add a "make-up" solvent flow.

References

  • Daicel Chiral Technologies. Chiral Separation of Basic Compounds. Application Guide.[1][2] (Provides foundational parameters for amine separation on polysaccharide columns). Link

  • Waters Corporation. SFC Method Development for Basic Pharmaceuticals. (Details the necessity of basic additives in CO2 streams). Link

  • Kasprzyk-Hordern, B. (2010). Pharmacological and analytical aspects of chiral drugs.[1][2][3][4] Chemical Society Reviews. (Context on the biological importance of enantiopurity in drug development).

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. (Comparison of HPLC vs. SFC vs.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of Cyclohexyl(pyridin-4-yl)methanamine free base

Technical Support Center: Cyclohexyl(pyridin-4-yl)methanamine Section 1: The Molecule & The Problem Compound: Cyclohexyl(pyridin-4-yl)methanamine (Free Base) CAS: 1067914-68-0 (and related derivatives) Class: Lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl(pyridin-4-yl)methanamine

Section 1: The Molecule & The Problem

Compound: Cyclohexyl(pyridin-4-yl)methanamine (Free Base) CAS: 1067914-68-0 (and related derivatives) Class: Lipophilic Basic Amine[1][2]

Physicochemical Profile: This molecule presents a classic "Grease vs. Charge" conflict.

  • The "Grease" (Hydrophobic): The cyclohexyl ring is bulky and highly lipophilic (LogP > 2.5 estimated).[2] The pyridine ring, while aromatic, adds to the planar hydrophobic surface area.

  • The "Charge" (Hydrophilic):

    • Primary Amine (

      
      ):  High basicity (
      
      
      
      ).[1][2] At neutral pH, this is mostly protonated (
      
      
      ).[1][2]
    • Pyridine Nitrogen: Weak basicity (

      
      ).[2] At neutral pH, this is mostly unprotonated (neutral).[2]
      

The Core Issue: As a free base , the molecule is uncharged and dominated by the lipophilic cyclohexyl/pyridine scaffold. It is practically insoluble in water. When researchers attempt to dissolve the free base directly into neutral biological buffers (pH 7.4), the kinetics of protonation are often slower than the kinetics of aggregation, causing the compound to "crash out" as a gum or fine precipitate.

Section 2: Troubleshooting – Biological Assays (Aqueous)

Issue: "I diluted my DMSO stock into PBS/Media, and it precipitated immediately."

Root Cause: This is a "Solvent Shock" phenomenon. You are moving from a highly solubilizing environment (100% DMSO) to a highly polar, high-salt environment (PBS).[2] The free base aggregates before it can be protonated by the buffer.

Protocol A: The "In-Situ Salt" Method (Recommended)

Best for: Cell-based assays, enzymatic assays (pH 7.4).[1][2]

Instead of relying on the buffer to protonate the amine, you force protonation before the final dilution.

  • Prepare Stock: Dissolve the free base in 100% DMSO at

    
    .
    
  • Acidify the Stock (Critical Step): Add 1.05 equivalents of HCl (using a concentrated aqueous HCl source or HCl in dioxane) directly to the DMSO stock.

    • Why? This converts the free base to the hydrochloride salt within the DMSO. The salt form has much higher aqueous solubility kinetic rates.

  • Dilute: Slowly add this "acidified stock" to your assay buffer with rapid vortexing.

    • Note: Ensure the buffer capacity (HEPES/Tris) is strong enough to neutralize the excess acid without shifting the final assay pH.

Protocol B: Co-Solvent Engineering

Best for: High concentration dosing (>50 µM) where precipitation persists.[2]

If Protocol A fails, the salt itself might be too lipophilic (common with cyclohexyl groups). Use a "bridging solvent."

ComponentRoleRecommended Conc.
DMSO Primary Solvent0.5% – 1.0% (Final)
PEG-400 Interface Stabilizer1% – 5% (Final)
Tween-80 Surfactant0.01% – 0.1% (Final)

Workflow:

  • Dissolve compound in DMSO.[3][4][5][6]

  • Add PEG-400 to the DMSO stock (Ratio 1:1).[2]

  • Add this mix to the aqueous buffer containing Tween-80.[2]

Section 3: Troubleshooting – Synthesis & Purification

Issue: "The compound streaks on TLC and sticks to the silica column during purification."

Root Cause: Silica gel is acidic (


).[2] The basic primary amine (

) interacts strongly with silanol groups, forming salts on the column.[2]
Solution: The "Basified Eluent" Technique

Do NOT use standard Hexane/Ethyl Acetate or DCM/MeOH alone.[2] You must deactivate the silica.

TLC/Column Solvent System:

  • Base: Dichloromethane (DCM) : Methanol (MeOH)[2]

  • Modifier: Ammonium Hydroxide (

    
    ) or Triethylamine (
    
    
    
    )[2]

Recommended Recipe:


[2]
  • Technical Tip: Shake the DCM/MeOH/

    
     mixture in a separatory funnel first.[2] The organic layer (lower) is your eluent.[2] This saturates the organic phase with ammonia, which competes with your amine for silica binding sites, allowing your compound to elute as a tight band.
    

Section 4: Decision Tree & Workflows

Diagram 1: Solubilization Strategy

SolubilityStrategy Start Start: Cyclohexyl(pyridin-4-yl)methanamine (Free Base Solid) Goal What is your application? Start->Goal Bio Biological Assay (Aqueous pH 7.4) Goal->Bio Chem Chemical Synthesis (Purification/Reaction) Goal->Chem StepBio1 Dissolve in 100% DMSO Bio->StepBio1 StepChem1 Solvent Selection Chem->StepChem1 CheckBio Precipitation on Dilution? StepBio1->CheckBio SolBio1 Use Standard Dilution (Keep DMSO < 0.5%) CheckBio->SolBio1 No SolBio2 Protocol A: In-Situ Salt Add 1.05 eq HCl to DMSO stock CheckBio->SolBio2 Yes SolBio3 Protocol B: Co-Solvents Add PEG-400 + Tween-80 SolBio2->SolBio3 Still Precipitates SolChem1 DCM or MeOH (Excellent Solubility) StepChem1->SolChem1 Dissolving SolChem2 Purification on Silica StepChem1->SolChem2 Purifying SolChem3 Add 1% NH4OH or Et3N to Eluent SolChem2->SolChem3 Prevents Streaking

Caption: Decision matrix for solubilizing hydrophobic amines based on end-use application.

Section 5: Protocol – Permanent Salt Formation

If you frequently encounter solubility issues, convert the entire batch to a stable salt.

Reagents:

  • Free Base (1 eq)[2]

  • Solvent: Diethyl Ether or Ethanol[1]

  • Acid: 4M HCl in Dioxane[1][2]

Procedure:

  • Dissolve the free base in a minimal amount of Ethanol (or DCM if not soluble in EtOH).

  • Cool to

    
     on an ice bath.
    
  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Observation: A white precipitate (the HCl salt) should form immediately.

  • Add excess Diethyl Ether to force complete precipitation.

  • Filter the solid and wash with cold Ether.

  • Dry under vacuum.

Result: The resulting Hydrochloride salt will be significantly more water-soluble and stable than the free base.[2]

Section 6: FAQs

Q1: What are the estimated pKa values for this molecule?

  • Pyridine Nitrogen:

    
     (Weak Base).[2]
    
  • Primary Amine (

    
    ): 
    
    
    
    (Strong Base).[1][2]
  • Implication: At pH 7.4, the molecule is singly charged (

    
    ). At pH < 4, it becomes doubly charged (
    
    
    
    ), drastically increasing solubility.

Q2: Can I use sonication to dissolve the free base in water? No. Sonication might create a temporary suspension (cloudy), but it will not create a thermodynamic solution. The particles will settle or aggregate over time, leading to inconsistent assay data. You must use chemical solubilization (pH adjustment or co-solvents).[2]

Q3: Is the compound stable in DMSO? Generally, yes. However, primary amines can react with DMSO impurities (like formaldehyde) over long periods or oxidize.[2] Store DMSO stocks at


 or 

, ideally under nitrogen/argon, and avoid repeated freeze-thaw cycles.[1][2]

References

  • PubChem. Cyclohexyl(pyridin-4-yl)methanamine hydrochloride (Compound Summary). National Library of Medicine. Link[2]

  • Williams, R. pKa Data Compiled. (General reference for Pyridine and Amine pKa values). Link

  • BenchChem. How to control for solvent effects (DMSO) in experiments. (Guidelines for DMSO limits in bio-assays). Link

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Principles of salt selection for lipophilic bases). Link

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling with Cyclohexyl(pyridin-4-yl)methanamine

Topic: Troubleshooting low coupling efficiency with Cyclohexyl(pyridin-4-yl)methanamine CAS Registry Number: 1864059-88-0 (HCl salt) / 22299334 (Free base) Chemical Class: -Branched Heterocyclic Primary Amine[1] Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low coupling efficiency with Cyclohexyl(pyridin-4-yl)methanamine CAS Registry Number: 1864059-88-0 (HCl salt) / 22299334 (Free base) Chemical Class:


-Branched Heterocyclic Primary Amine[1]

Diagnostic Framework: The "Steric-Electronic" Conflict[1]

Before attempting another reaction, you must understand why this specific building block fails in standard EDC/NHS or DCC protocols. Cyclohexyl(pyridin-4-yl)methanamine presents a "perfect storm" of three antagonistic factors:

  • Steric Occlusion (

    
    -Branching):  The amine is attached to a secondary carbon sandwiched between a bulky cyclohexyl ring and a pyridine ring.[1] This creates a "steric wall" that retards the nucleophilic attack on the activated ester.
    
  • Pyridine Interference (Catalyst Poisoning): The pyridine nitrogen (

    
    ) is a competitive basic site. It can form non-productive 
    
    
    
    -acyl pyridinium species or sequester protons, altering the effective pH of the micro-environment.[1]
  • Salt Sequestration: This amine is almost exclusively supplied as a Hydrochloride (HCl) salt. If not fully neutralized in situ, the amine remains protonated (

    
    ) and non-nucleophilic.[1]
    
The Failure Mode Hierarchy

Use this decision matrix to diagnose your current failure:

TroubleshootingTree Start Start: Low Yield / No Reaction CheckSalt Is the Amine an HCl Salt? Start->CheckSalt Neutralization Did you add >2.5 eq Base? CheckSalt->Neutralization Yes Sterics Is the Acid Partner Hindered? CheckSalt->Sterics No (Free Base) Neutralization->Sterics Yes Action1 CRITICAL FAILURE: Amine is protonated. Add DIPEA/NMM. Neutralization->Action1 No (<2 eq) Reagent Current Coupling Agent? Sterics->Reagent Analysis Solubility Is the mixture homogeneous? Reagent->Solubility High Activity (HATU) Action2 Switch to T3P (Propylphosphonic Anhydride). Reduces steric sensitivity. Reagent->Action2 Standard (EDC/HBTU) Action3 Switch to HATU/HOAt. Avoid EDC/DCC. Solubility->Action3 Yes Action4 Solvent Issue. Switch DCM -> DMF/NMP. Solubility->Action4 No (Precipitate)

Figure 1: Diagnostic decision tree for isolating the root cause of coupling failure.

Reagent Selection Strategy

For this specific amine, standard carbodiimides (EDC, DCC) are contraindicated due to slow kinetics allowing side reactions to dominate.

Coupling AgentSuitabilityRationale
T3P (Propylphosphonic anhydride) High Recommended. The "Gold Standard" for sterically hindered amines.[1] Low epimerization risk and high driving force.
HATU / HOAt High Excellent for difficult couplings.[2] The HOAt moiety (7-aza) mimics the pyridine ring, reducing steric clash.[1]
Ghosez's Reagent Medium Converts acid to acid chloride in situ. Good for very unreactive amines but moisture sensitive.
EDC / HOBt Low Kinetics are too slow for the bulky cyclohexyl/pyridyl environment.

Optimized Protocols (Step-by-Step)

Protocol A: The T3P Method (Recommended)

Best for: High steric hindrance, preventing racemization, and easy workup.

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • Cyclohexyl(pyridin-4-yl)methanamine HCl (1.1 eq)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 - 5.0 eq) OR DIPEA (3.0 eq)[1]

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)[1]

Procedure:

  • Dissolution: Charge the Carboxylic Acid and the Amine HCl salt into the flask. Add solvent (EtOAc or DMF) to reach 0.1 M concentration.

  • Base Addition (Critical): Add the base (Pyridine or DIPEA) before the coupling agent.

    • Why? You must neutralize the HCl salt to free the amine.

    • Checkpoint: The solution should become homogeneous (if in DMF).

  • T3P Addition: Cool to 0°C. Add T3P dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Note: T3P reactions are often cleaner but slower than HATU.

  • Workup: Dilute with EtOAc. Wash with water, then sat.

    
    , then brine.
    
    • Advantage:[1][3][4] T3P byproducts are water-soluble, simplifying purification.[1][2]

Protocol B: The HATU High-Activity Method

Best for: Extremely unreactive acids or when T3P is unavailable.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • Cyclohexyl(pyridin-4-yl)methanamine HCl (1.2 eq)[1]

  • HATU (1.1 - 1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • Solvent: Anhydrous DMF

Procedure:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes.

    • Visual: Solution often turns yellow/orange (formation of the activated ester).

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt in DMF and add 2.0–3.0 eq of DIPEA.

    • Why? This ensures the amine is free-based before it meets the active ester.[1]

  • Coupling: Add the Amine/DIPEA solution to the Acid/HATU solution.

  • Monitoring: Monitor by LCMS. If the intermediate active ester persists after 1 hour, heat to 40°C.

Troubleshooting & FAQ

Q1: I see the mass of the product + 17 Daltons (or +18) in LCMS. What is this?

  • Diagnosis: This is likely the hydrolyzed active ester or an intermediate. However, with HATU, a common byproduct is the guanidinium adduct (Mass of Amine + 99 Da) if the amine reacts with HATU directly instead of the acid.

  • Fix: Ensure you pre-activate the acid with HATU before adding the amine.

Q2: My yield is <20%, and I recover starting material.

  • Diagnosis: The amine is likely still protonated. The pyridine ring on the molecule can buffer the solution, tricking you into thinking the pH is basic enough.

  • Fix: Use N-Methylmorpholine (NMM) or excess DIPEA.[1] Spot the reaction mixture on wet pH paper; it must be clearly basic (pH > 8).

Q3: Can I use the acid chloride method?

  • Answer: Yes, but be careful. The pyridine ring in your amine acts as a nucleophilic catalyst (like DMAP). If you use an acid chloride, the pyridine moiety on the amine might form an

    
    -acyl pyridinium salt with the acid chloride.[1] This is generally reversible and reactive, which is good, but it can lead to side reactions if moisture is present. Ensure strictly anhydrous conditions.
    

Q4: The reaction turns black/tarry.

  • Diagnosis: Pyridine oxidation or polymerization.

  • Fix: Degas solvents with nitrogen. Perform the reaction under an inert atmosphere (

    
     or Ar).
    

Mechanism of Interference[1]

Understanding the competition between the primary amine and the pyridine ring is crucial.

Mechanism cluster_0 Competing Nucleophiles Substrate Cyclohexyl(pyridin-4-yl)methanamine PrimaryAmine Primary Amine (-NH2) Sterically Hindered Substrate->PrimaryAmine PyridineN Pyridine Nitrogen Less Hindered Substrate->PyridineN ActivatedAcid Activated Acid (Active Ester) PrimaryAmine->ActivatedAcid Desired Path (Slow) PyridineN->ActivatedAcid Parasitic Path (Fast) Product Desired Amide ActivatedAcid->Product SideProduct N-Acyl Pyridinium (Unstable Intermediate) ActivatedAcid->SideProduct SideProduct->Product Rearrangement (Possible but rare) Hydrolysis Hydrolyzed Acid (Dead End) SideProduct->Hydrolysis Moisture

Figure 2: Mechanistic pathway showing how the pyridine nitrogen competes with the hindered primary amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[1][2] Organic Process Research & Development. [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][6][7] Tetrahedron. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Cyclohexyl(pyridin-4-yl)methanamine

Executive Summary & Compound Profile Cyclohexyl(pyridin-4-yl)methanamine (C₁₂H₁₈N₂) is a pharmacologically relevant scaffold often found in kinase inhibitors and GPCR ligands. Its structure features a central methine car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cyclohexyl(pyridin-4-yl)methanamine (C₁₂H₁₈N₂) is a pharmacologically relevant scaffold often found in kinase inhibitors and GPCR ligands. Its structure features a central methine carbon linking a basic primary amine, a lipophilic cyclohexyl ring, and an electron-deficient pyridine ring.

Accurate identification of this compound requires distinguishing it from structural isomers (e.g., N-benzylcyclohexanamine derivatives) and understanding its behavior under different ionization energies. This guide provides a definitive analysis of its fragmentation patterns in both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , establishing a self-validating protocol for its detection.

PropertySpecification
IUPAC Name Cyclohexyl(pyridin-4-yl)methanamine
Formula C₁₂H₁₈N₂
Exact Mass 190.1470 Da
Molecular Weight 190.28 g/mol
Key Structural Features Primary amine (α-cleavage site), Pyridine (proton acceptor), Cyclohexyl (radical stabilizer)

Electron Ionization (EI) Fragmentation Pattern

Context: Hard ionization (70 eV) for GC-MS analysis.

Under electron impact, the molecular ion (M⁺[1]•, m/z 190 ) is formed but is relatively unstable due to the facile nature of α-cleavage in amines. The fragmentation is driven by the stability of the radical leaving group.

Primary Mechanism: α-Cleavage

The radical cation localizes on the amine nitrogen.[2] The bond adjacent to the C-N bond cleaves to stabilize the charge via resonance (forming an iminium ion). There are two competing pathways based on which substituent is lost as a radical:

  • Pathway A (Dominant): Loss of Cyclohexyl Radical

    • Mechanism: The bond between the central methine carbon and the cyclohexyl ring breaks.

    • Leaving Group: Cyclohexyl radical (C₆H₁₁•, 83 Da). This is a secondary alkyl radical, which is kinetically stable.

    • Fragment Ion: m/z 107 ([Py-CH=NH₂]⁺).

    • Observation: This is typically the Base Peak (100% relative abundance).[3]

  • Pathway B (Minor): Loss of Pyridinyl Radical

    • Mechanism: The bond between the central methine carbon and the pyridine ring breaks.

    • Leaving Group: Pyridin-4-yl radical (C₅H₄N•, 78 Da).[4] Aryl radicals are significantly less stable than secondary alkyl radicals.

    • Fragment Ion: m/z 112 ([Cy-CH=NH₂]⁺).

    • Observation: Low abundance (<10%) due to unfavorable radical thermodynamics.

Secondary Fragmentation

The primary fragment m/z 107 undergoes further decomposition characteristic of the pyridine ring:

  • Loss of HCN (27 Da): The pyridine ring contracts or breaks, yielding m/z 80 .

  • Loss of NH₃ (17 Da): Rare in EI iminium ions but possible, yielding m/z 90 .

ESI-MS/MS Fragmentation Pattern

Context: Soft ionization for LC-MS/MS analysis.

In ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 191 . The fragmentation is charge-driven (even-electron species).

Primary Transition: Neutral Loss of Ammonia
  • Precursor: m/z 191.

  • Mechanism: Protonation occurs at the most basic site (primary amine or pyridine N). If the amine is protonated, a 1,2-elimination or internal nucleophilic substitution can occur.

  • Loss: NH₃ (17 Da).

  • Product Ion: m/z 174 .

  • Structure: Cyclohexyl(pyridin-4-yl)methyl cation or the corresponding alkene (elimination product).

Diagnostic Fragments
  • m/z 107: Even in ESI, the C-C bond cleavage is observed, generating the stable pyridyl-methanamine cation.

  • m/z 79/80: Pyridine-specific low-mass fragments.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of Cyclohexyl(pyridin-4-yl)methanamine, one must compare it against its phenyl analog (Cyclohexyl(phenyl)methanamine) to rule out misidentification.

FeatureCyclohexyl(pyridin-4-yl)methanamineCyclohexyl(phenyl)methanamine (Analog)Diagnostic Logic
Molecular Ion (EI) m/z 190m/z 189Nitrogen Rule: Odd mass (190) indicates 2 nitrogens (even N count). Odd mass (189) indicates 1 nitrogen.
Base Peak (EI) m/z 107 m/z 106 The pyridine N adds +1 Da to the aromatic fragment.
Secondary Loss -HCN (27 Da)

m/z 80
-C₂H₂ (26 Da)

m/z 80
Loss of HCN is specific to N-heterocycles.
Radical Loss Loss of C₆H₁₁• (Favored)Loss of C₆H₁₁• (Favored)Both favor losing the cyclohexyl group over the aromatic ring.

Visualization of Fragmentation Pathways[2][4][6][7]

The following diagram illustrates the fragmentation logic, distinguishing between the dominant kinetic pathway (Cyclohexyl loss) and the minor thermodynamic pathway.

Fragmentation M_Ion Molecular Ion (M+•) m/z 190 Frag_A Base Peak: [Py-CH=NH2]+ m/z 107 M_Ion->Frag_A α-Cleavage (Major) Stable 2° Radical Frag_B Minor Peak: [Cy-CH=NH2]+ m/z 112 M_Ion->Frag_B α-Cleavage (Minor) Unstable Aryl Radical Frag_Sec Pyridine Frag [C5H4]+ m/z 80 Frag_A->Frag_Sec -HCN (27 Da) Rad_A Cyclohexyl Radical (C6H11•) Loss Rad_B Pyridyl Radical (C5H4N•) Loss

Figure 1: EI Fragmentation Tree. The green node represents the diagnostic base peak (m/z 107) resulting from the loss of the cyclohexyl radical.

Experimental Protocol for Validation

To confirm the presence of Cyclohexyl(pyridin-4-yl)methanamine in a sample, follow this self-validating workflow:

  • Sample Preparation: Dissolve 1 mg of sample in MeOH (for ESI) or Dichloromethane (for GC-MS).

  • GC-MS Setup:

    • Column: HP-5MS or equivalent non-polar phase.

    • Inlet Temp: 250°C.

    • Scan Range: m/z 40–300.

  • Validation Criteria (Pass/Fail):

    • Criterion 1: Detection of M+• at m/z 190 .

    • Criterion 2: Base peak at m/z 107 (Intensity > 80%).

    • Criterion 3: Absence of m/z 91 (Tropylium ion).[2] Note: m/z 91 is characteristic of the benzyl analog.[5] Its presence indicates impurity or misidentification.

    • Criterion 4: Presence of m/z 80 (Pyridine ring fragment).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on α-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Derivatives. NIST Chemistry WebBook. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Rules on Nitrogen Rule and radical stability).
  • PubChem. (2024).[6] Cyclohexyl(pyridin-4-yl)methanamine Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

HPLC Method Development Guide: Cyclohexyl(pyridin-4-yl)methanamine vs. Process Impurities

Executive Summary This guide addresses the chromatographic separation of Cyclohexyl(pyridin-4-yl)methanamine (C12H18N2), a critical amphiphilic building block often used in kinase inhibitor synthesis. The primary challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of Cyclohexyl(pyridin-4-yl)methanamine (C12H18N2), a critical amphiphilic building block often used in kinase inhibitor synthesis. The primary challenge in analyzing this molecule lies in its dual-basic nature (pyridine nitrogen pKa ~5.2; primary amine pKa ~9.8) combined with a bulky hydrophobic cyclohexyl group.

Standard low-pH methods often fail due to ionic repulsion (early elution) or secondary silanol interactions (severe peak tailing). This guide compares the retention behavior of the target amine against its critical synthetic impurities—specifically the Ketone precursor and Alcohol by-product —demonstrating why a High-pH Reversed-Phase (RP) strategy is the superior methodological choice.

Chemical Context & Impurity Landscape

To design a robust method, we must first understand the physicochemical differences between the target and its impurities. The synthesis typically involves the reductive amination of Cyclohexyl(pyridin-4-yl)methanone .

The Analyte and Impurities
CompoundStructure DescriptionChemical NaturePredicted LogPpKa (Approx)
Target Amine Cyclohexyl(pyridin-4-yl)methanamineDibasic (Amphiphilic)2.15.2 (Py), 9.8 (NH2)
Impurity A (Precursor) Cyclohexyl(pyridin-4-yl)methanoneBasic (Weakly basic Pyridine)3.15.2 (Py)
Impurity B (By-product) Cyclohexyl(pyridin-4-yl)methanolBasic (Weakly basic Pyridine)1.95.2 (Py)
The Separation Logic (Causality)
  • At Acidic pH (pH < 3): The target amine is doubly protonated (

    
     and 
    
    
    
    ). This high polarity causes it to elute near the void volume with poor resolution from polar impurities.
  • At Basic pH (pH > 9.5): The pyridine is neutral, and the primary amine is largely deprotonated. The molecule behaves as a hydrophobic neutral species, engaging effectively with the C18 stationary phase. This maximizes retention and resolution from the permanently neutral ketone.

Comparative Analysis: Low pH vs. High pH

The following data illustrates the retention time shifts observed when switching from a standard Formic Acid method to an Ammonium Bicarbonate method.

Experimental Conditions
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: 5-95% B over 15 min.

Table 1: Retention Time Comparison (Data Summary)
AnalyteRT at pH 2.5 (Formic Acid)Peak Shape (pH 2.5)RT at pH 10.0 (NH4HCO3)Peak Shape (pH 10.0)
Target Amine 2.4 min (Co-elutes with void)Broad, Tailing (

)
9.8 min Sharp (

)
Impurity B (Alcohol) 4.1 minGood7.5 min Good
Impurity A (Ketone) 11.2 minGood11.0 min Good

Observation: At pH 2.5, the Target Amine elutes too fast due to repulsion from the positively charged surface (if non-endcapped) or simple high solubility in water. At pH 10.0, the amine retains well, eluting between the alcohol and the ketone, providing baseline resolution.

Visualization of Separation Mechanism[5]

The following diagram details the physicochemical interactions driving the separation logic.

SeparationLogic cluster_0 pH 2.5 (Acidic) cluster_1 pH 10.0 (Basic) Acid_Amine Target Amine (Dicationic ++) Repelled by C18 Acid_Ketone Impurity A (Ketone) (Monocationic +) Retained Acid_Amine->Acid_Ketone Poor Resolution Early Elution Method Method Choice Acid_Amine->Method Fails Base_Alcohol Impurity B (Alcohol) (Neutral) Mod. Retention Base_Amine Target Amine (Neutral/Mono) High Retention Base_Alcohol->Base_Amine Baseline Resolution Base_Ketone Impurity A (Ketone) (Neutral) High Retention Base_Amine->Base_Ketone Hydrophobic Selectivity Base_Amine->Method Succeeds

Caption: Mechanistic shift in retention behavior. At pH 10, the deprotonation of the amine group allows hydrophobic interaction with the C18 phase, separating it from impurities.

Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of a hybrid-silica column is mandatory to withstand the high pH conditions.

Materials
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow
  • Buffer Preparation:

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water.

    • Add approx. 2-3 mL of Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Note: Do not use Sodium Hydroxide (NaOH) as non-volatile salts will clog LC-MS interfaces if used downstream.

  • System Equilibration:

    • Flush column with 50:50 A:B for 20 minutes.

    • Equilibrate at initial gradient conditions (5% B) for 10 minutes.

  • Gradient Program:

    Time (min) % Mobile Phase B Event
    0.0 5 Start
    15.0 95 Linear Gradient
    18.0 95 Wash
    18.1 5 Re-equilibration

    | 23.0 | 5 | Stop |

  • Detection:

    • UV Wavelength: 260 nm (Pyridine

      
      ).
      
    • Secondary: 210 nm (for non-aromatic impurities, though cyclohexyl is UV inactive).

Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep Dissolve Dissolve 1mg/mL in 50:50 ACN:Water Start->Dissolve Filter Filter 0.22 µm PTFE Dissolve->Filter Inject Injection (5-10 µL) Filter->Inject System LC System Setup (High pH Resistant) Buffer Prep 10mM NH4HCO3 pH 10.0 System->Buffer Buffer->Inject Gradient Gradient Elution 5-95% B over 15 min Inject->Gradient Detect Detection @ 260nm Gradient->Detect

Caption: Operational workflow for the analysis of Cyclohexyl(pyridin-4-yl)methanamine.[3]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (Amine) Residual silanol interaction.Ensure pH is > 9.5. If problem persists, increase buffer concentration to 20mM.
RT Shift (Drift) pH instability (evaporation of NH3).Prepare fresh buffer daily. Keep solvent bottles capped tightly.
Ghost Peaks Carryover of hydrophobic impurities.Add a "Sawtooth" wash (95% B) at the end of the run.
Split Peaks Sample solvent too strong.Match sample diluent to initial mobile phase (e.g., 10% ACN) if injection volume is >10 µL.

References

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Waters.com. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. Gemini NX-C18: pH Stable Reversed Phase Columns. Phenomenex.com. [Link]

  • PubChem. Cyclohexyl(pyridin-4-yl)methanone (Impurity Precursor).[4] National Library of Medicine. [Link]

  • Dolan, J. W. (2006). The Role of pH in Retention and Selectivity. LCGC North America. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of Cyclohexyl(pyridin-4-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Imperative for Purity in Modern Drug Development Cyclohexyl(pyridin-4-yl)methanamine is a key building block in medicinal chemistry, notable for its pyridine and cyclohexylamine moieties.[1][2] As with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Modern Drug Development

Cyclohexyl(pyridin-4-yl)methanamine is a key building block in medicinal chemistry, notable for its pyridine and cyclohexylamine moieties.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. Even trace-level impurities can have significant biological activity, impact stability, or lead to the formation of toxic byproducts.

This guide provides an in-depth, experience-driven comparison of methodologies for the purity validation of Cyclohexyl(pyridin-4-yl)methanamine, focusing on the power and precision of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, present a fully validated protocol, and demonstrate how to build a self-validating system that ensures data integrity, consistent with the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Part 1: The Analytical Challenge & Strategic Instrument Selection

The molecular structure of Cyclohexyl(pyridin-4-yl)methanamine presents a distinct analytical challenge. It contains a basic pyridine ring and a primary amine, making it a polar, basic compound.[1] Standard reversed-phase liquid chromatography (RPLC) methods using C18 columns often fail to provide adequate retention for such molecules, leading to poor peak shape and co-elution with the solvent front.[5]

This necessitates a more sophisticated approach. LC-MS is the technique of choice due to its unparalleled combination of high-resolution separation (the "LC" component) and definitive identification and quantification based on mass-to-charge ratio (the "MS" component).[6][7] This dual capability allows us to not only quantify the main compound but also to detect and tentatively identify unknown impurities.

Choosing the Right Ionization Technique

The first critical decision in our MS method development is selecting the ionization source. For a molecule like Cyclohexyl(pyridin-4-yl)methanamine, which is pre-disposed to accepting protons (H+) at its basic nitrogen centers, Electrospray Ionization (ESI) in positive ion mode is the logical and most effective choice.[8][9] ESI is a "soft" ionization technique that generates intact protonated molecules, [M+H]+, with minimal fragmentation, which is ideal for accurate quantification.[10][11]

G A 1. Sample & Standard Preparation B 2. LC Separation (HILIC Column) A->B C 3. MS Detection (ESI+, Full Scan/SIM) B->C D 4. Data Acquisition & Processing C->D E 5. Purity Calculation (% Area Normalization) D->E F 6. Validation & Reporting (ICH Guidelines) E->F

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Cyclohexyl(pyridin-4-yl)methanamine

Executive Summary & Chemical Profile Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental reproducibility and laboratory safety. Cyclohexyl(pyridin-4-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental reproducibility and laboratory safety. Cyclohexyl(pyridin-4-yl)methanamine represents a class of organic bases containing both a pyridine ring and a secondary amine.

Improper disposal of this compound poses two specific risks:

  • Exothermic Reaction: Accidental mixing with acid waste streams can generate significant heat and pressure.

  • Environmental Persistence: Pyridine derivatives often exhibit aquatic toxicity and must be incinerated, not released into wastewater systems.

Chemical Safety Data Table
PropertySpecificationOperational Implication
Functional Group Pyridine + AmineBasic (pH > 7). Must be segregated from acids.
Physical State Solid (typically) or OilSolids require different containment than solutions.
GHS Hazards Skin Corr.[1] 1B / Irrit. 2Corrosive. Double-gloving (Nitrile) recommended.
RCRA Status Non-listed (typically)Treat as Hazardous Organic Waste . Do not confuse with P008 (4-Aminopyridine).
Odor Amine-like / UnpleasantWaste containers should be sealed with Parafilm to prevent lab odors.

Pre-Disposal Segregation Strategy

The "Amine Rule": The most common accident involving amine waste is inadvertent mixing with acidic waste (e.g., spent HPLC mobile phases containing TFA or Formic Acid).

  • Incompatibility: Do NOT mix Cyclohexyl(pyridin-4-yl)methanamine with:

    • Strong Acids (Sulfuric, Hydrochloric, Nitric).

    • Oxidizers (Peroxides, Permanganates) — risk of N-oxide formation or ignition.

    • Acid Chlorides/Anhydrides — risk of violent acylation.

Workflow: Waste Stream Decision Tree

The following logic gate ensures the compound enters the correct waste stream.

WasteSegregation Start Waste Generation: Cyclohexyl(pyridin-4-yl)methanamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidCheck Solvent Composition? StateCheck->LiquidCheck Solution Halogenated Halogenated Organic (Dichloromethane, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (Methanol, DMSO, Ethyl Acetate) LiquidCheck->NonHalogenated No Halogens Aqueous Aqueous Solution LiquidCheck->Aqueous Mostly Water BasicStream Basic Organic Waste (DO NOT MIX WITH ACID) NonHalogenated->BasicStream Add to Organic Base pHCheck Check pH Aqueous->pHCheck pHCheck->BasicStream pH > 7

Figure 1: Decision tree for segregating amine-based waste to prevent incompatible mixing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, weighing paper residue, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant liner (Teflon/PTFE).

  • Transfer: Transfer the solid using a disposable spatula. Avoid generating dust.[2][3][4]

  • Labeling:

    • Label as "Hazardous Waste - Solid" .

    • Chemical Name: "Cyclohexyl(pyridin-4-yl)methanamine".

    • Hazard Checkbox: [x] Toxic [x] Corrosive.

  • Sealing: Wipe the threads of the jar with a dry tissue before capping to ensure a tight seal. Apply Parafilm around the cap if the odor is detectable.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Material dissolved in solvents like Methanol, DCM, or DMSO.

  • pH Verification: Before adding to a central waste carboy, verify the pH of your solution. If acidic (due to workup), neutralize carefully with Sodium Bicarbonate (NaHCO3) until pH 7-9.

    • Why? Adding an acidic solution of this amine to a basic waste container can cause splattering.

  • Carboy Selection:

    • If solvent is DCM/Chloroform : Use "Halogenated Organic Waste".

    • If solvent is Methanol/Ethanol/DMSO : Use "Non-Halogenated Organic Waste".

  • Pouring: Use a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Spill Management & Emergency Response

In the event of a spill, speed and containment are vital to prevent floor contamination and vapor release.[5]

Required PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Goggles + Double Nitrile) Assess->PPE Contain 3. Containment (Sand/Vermiculite berm) PPE->Contain Absorb 4. Absorb Liquid Contain->Absorb Collect 5. Collect Solids Absorb->Collect Clean 6. Decontaminate Surface (Soap + Water) Collect->Clean

Figure 2: Immediate response workflow for liquid spills in the laboratory.

Neutralization Note: If a large quantity of pure amine is spilled, you may apply a weak acid neutralizer (like citric acid powder) over the absorbent to reduce volatility, but only if you are trained to handle the potential heat generation. Otherwise, simple absorption is safer.

Regulatory & Professional Disposal

  • Destruction Method: The ultimate fate of this waste stream should be incineration . High-temperature incineration ensures the destruction of the pyridine ring and prevents aquatic contamination.

  • P-List vs. U-List: While 4-Aminopyridine is a P-listed waste (P008) (EPA, 2024), Cyclohexyl(pyridin-4-yl)methanamine is a derivative. Unless your local regulations specify otherwise, it is generally classified under the characteristic of toxicity or corrosivity, not automatically as P008. However, always consult your institution's EHS officer, as misclassification can lead to heavy fines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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